Cas no 2097916-21-5 (1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea)
![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea structure](https://ja.kuujia.com/scimg/cas/2097916-21-5x500.png)
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 1-(2,6-difluorophenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
- 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
-
- インチ: 1S/C16H17F2N3OS/c17-13-2-1-3-14(18)15(13)20-16(22)19-12-4-6-21(9-12)8-11-5-7-23-10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H2,19,20,22)
- InChIKey: SANVWTJWJWFNKR-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CN1CCC(C1)NC(NC1C(=CC=CC=1F)F)=O
計算された属性
- 精确分子量: 337.10603967 g/mol
- 同位素质量: 337.10603967 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 337.4
- XLogP3: 2.5
- トポロジー分子極性表面積: 72.6
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-7905-50mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-1mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-15mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-75mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-40mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-2μmol |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-10μmol |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-10mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-3mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-7905-30mg |
1-(2,6-difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea |
2097916-21-5 | 30mg |
$119.0 | 2023-09-08 |
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}ureaに関する追加情報
1-(2,6-Difluorophenyl)-3-{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}urea: A Comprehensive Overview
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS No. 2097916-21-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative combines a difluorophenyl group with a thiophene-substituted pyrrolidine moiety, creating a complex and versatile molecule with a wide range of biological activities.
The difluorophenyl group is known for its ability to modulate the physicochemical properties of molecules, enhancing their lipophilicity and metabolic stability. This feature is particularly important in drug design, as it can improve the oral bioavailability and pharmacokinetic profile of the compound. The thiophene ring, on the other hand, is a common structural motif in many biologically active compounds, often contributing to receptor binding affinity and selectivity.
The pyrrolidine moiety in 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea adds further complexity to the molecule. Pyrrolidines are cyclic secondary amines that can adopt various conformations, which can influence the compound's interactions with biological targets. The presence of the methyl group on the thiophene ring further enhances the molecule's hydrophobicity and may play a role in its biological activity.
Recent studies have explored the potential of 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions like rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has also been studied extensively. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore its potential in treating various diseases.
In conclusion, 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS No. 2097916-21-5) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the field of medicinal chemistry.
2097916-21-5 (1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea) Related Products
- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)
- 1562-40-9(3-(2-chloroethanesulfonyl)propanamide)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)
- 2156250-59-6(2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)




